molecular formula C40H69N9O6 B10857821 Duostatin 5 CAS No. 2124210-34-8

Duostatin 5

Cat. No.: B10857821
CAS No.: 2124210-34-8
M. Wt: 772.0 g/mol
InChI Key: QIHHTRNUHMRKQK-MNFMTBGBSA-N
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Description

Duostatin 5 is a synthetic cytotoxic compound derived from monomethyl auristatin F. It is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy. This compound exhibits potent antitumor activity by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Duostatin 5 involves several key steps:

    Dehydration and Condensation: A compound A is dehydrated and condensed with DMT to obtain an intermediate B.

    Deprotection: The protecting group ester of intermediate B is removed to yield intermediate C.

    Condensation: Intermediate C is condensed with compound 2 to form intermediate 5.

    Final Deprotection: The protecting group on intermediate 5 is removed to produce this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves ensuring high product yield and purity, as well as maintaining safety and efficiency throughout the process .

Chemical Reactions Analysis

Types of Reactions: Duostatin 5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives, while SPAAC reactions produce cycloaddition products .

Mechanism of Action

Duostatin 5 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Duostatin 5 is similar to other auristatin derivatives, such as monomethyl auristatin E and monomethyl auristatin F. it has unique properties that make it particularly effective as a payload in antibody-drug conjugates:

This compound’s unique chemical structure and potent cytotoxicity make it a valuable tool in the development of targeted cancer therapies .

Properties

CAS No.

2124210-34-8

Molecular Formula

C40H69N9O6

Molecular Weight

772.0 g/mol

IUPAC Name

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide

InChI

InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1

InChI Key

QIHHTRNUHMRKQK-MNFMTBGBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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